Benzoic acid, 2-(dimethylamino)-, 2-methylpropyl ester
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Overview
Description
Benzoic acid, 2-(dimethylamino)-, 2-methylpropyl ester is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with 2-methylpropyl alcohol and the amino group is dimethylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(dimethylamino)-, 2-methylpropyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of benzoic acid with 2-methylpropyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Another synthetic route involves the reaction of benzoic acid, 2-(dimethylamino)- with 2-methylpropyl chloride in the presence of a base such as pyridine. This method is often preferred for its higher yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification in a reactor, followed by purification through distillation and crystallization. The use of automated systems ensures consistent quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(dimethylamino)-, 2-methylpropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid esters.
Scientific Research Applications
Benzoic acid, 2-(dimethylamino)-, 2-methylpropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(dimethylamino)-, 2-methylpropyl ester involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing benzoic acid and 2-methylpropyl alcohol, which may exert their effects through different pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester: Similar structure but with a methylamino group instead of a dimethylamino group.
Benzoic acid, 2-(dimethylamino)-, methyl ester: Contains a methyl ester group instead of a 2-methylpropyl ester group.
Benzoic acid, 2-methylpropyl ester: Lacks the dimethylamino group.
Uniqueness
Benzoic acid, 2-(dimethylamino)-, 2-methylpropyl ester is unique due to the presence of both the dimethylamino group and the 2-methylpropyl ester group
Properties
CAS No. |
68480-21-7 |
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Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-methylpropyl 2-(dimethylamino)benzoate |
InChI |
InChI=1S/C13H19NO2/c1-10(2)9-16-13(15)11-7-5-6-8-12(11)14(3)4/h5-8,10H,9H2,1-4H3 |
InChI Key |
KWNYRTDLTSGITQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC=CC=C1N(C)C |
Origin of Product |
United States |
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